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Compound of Interest

Compound Name: 1,2-Dichloro-3-ethylbenzene

Cat. No.: B1634016

1,2-Dichloro-3-ethylbenzene is an aromatic compound whose structural motifs—a substituted
benzene ring with both halogen and alkyl groups—are prevalent in medicinal chemistry and
material science.[1][2] Understanding the thermodynamic landscape of such molecules is
paramount. Properties like enthalpy of formation, entropy, and Gibbs free energy govern a
compound's stability, reactivity, and phase behavior. For drug development professionals, these
parameters are critical as they directly influence ligand-receptor binding affinities, solubility, and
metabolic stability, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a
potential therapeutic agent.[3][4]

The strategic placement of chloro- and ethyl- groups on the benzene ring creates a unique
electronic and steric environment. This substitution pattern dictates intermolecular interactions
and conformational preferences, which are the microscopic origins of macroscopic
thermodynamic properties. However, a thorough review of the literature reveals a significant
gap in experimentally determined thermodynamic data for 1,2-Dichloro-3-ethylbenzene
specifically. This guide addresses this gap by not only presenting the known data but also by
providing detailed frameworks for its empirical determination and computational prediction.

Core Physicochemical and Thermodynamic
Properties

A molecule's identity and its energetic behavior are intrinsically linked. Below is a summary of
the known identifying and thermodynamic data for 1,2-Dichloro-3-ethylbenzene.
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| Identificati | Basi :

Property Value Source(s)
CAS Registry Number 54484-61-6 [5][6]
Molecular Formula CsHsCl2 [51[6]
Molecular Weight 175.055 g/mol [5][6]
Melting Point 41 °C (314.15 K) [7]

Boiling Point 222 °C (495.15 K) [7]

Enthalpy and Phase Change Energetics

Enthalpy (H) is a measure of the total internal energy of a system plus the product of its
pressure and volume. Changes in enthalpy (AH) dictate the heat absorbed or released during a
process.

The most critical, publicly available experimental value for this compound is its enthalpy of
vaporization.

o Enthalpy of Vaporization (AvapH): The energy required to transform a substance from a
liquid to a gaseous state. For 1,2-Dichloro-3-ethylbenzene, a value of 48.9 kJ/mol has
been reported.[5] This value is fundamental for predicting volatility and understanding its
environmental transport, as compounds with lower AvapH tend to volatilize more readily.[8]

The lack of experimental data for other key enthalpic values, such as the enthalpy of fusion
(AfusH) or the standard enthalpy of formation (AfH®), necessitates the use of predictive
methods, which will be discussed in Section 4.

Framework for Experimental Determination

When high-fidelity data is required, particularly for regulatory submission or advanced
molecular modeling, experimental determination is indispensable. The choice of methodology
is dictated by the specific thermodynamic parameter of interest.
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Calorimetry: The Gold Standard for Enthalpy and Heat

Capacity

Calorimetry directly measures heat changes associated with physical or chemical processes.

 Differential Scanning Calorimetry (DSC): This is the primary technique for determining the
enthalpy of fusion (AfusH) and heat capacity (Cp). The causality behind this choice lies in its
precision. DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference, allowing for the detection of phase transitions (like melting) and
the quantification of the energy absorbed.

Experimental Protocol: Determination of Enthalpy of Fusion via DSC

» Sample Preparation: Accurately weigh 3-5 mg of high-purity 1,2-Dichloro-3-ethylbenzene
into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

e Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

e Thermal Program:

o

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

[¢]

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly
above the melting point (e.g., 80 °C).

[¢]

Hold isothermally for 5 minutes to ensure complete melting.

[¢]

Cool the sample back to the starting temperature.

o Data Analysis: The melting process will appear as an endothermic peak on the thermogram.
The integrated area of this peak is directly proportional to the enthalpy of fusion (AfusH). The
heat capacity (Cp) can be determined from the shift in the baseline of the heat flow signal.

Diagram: DSC Experimental Workflow
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Caption: Workflow for determining AfusH and Cp using DSC.

 Isothermal Titration Calorimetry (ITC): In drug discovery, ITC is the definitive method for
characterizing the thermodynamics of binding.[3] It directly measures the heat released or
absorbed when a ligand (e.g., a drug candidate containing the 1,2-dichloro-3-ethylbenzene
scaffold) binds to a macromolecular target. This provides the binding affinity (Ka), enthalpy
change (AH), and stoichiometry (n), from which the Gibbs free energy (AG) and entropy
change (AS) can be calculated. This level of detail is crucial for lead optimization.[9]

Computational Prediction of Thermodynamic
Properties

Given the scarcity of experimental data, computational chemistry provides a powerful and cost-
effective alternative for estimating thermodynamic properties.[10] Quantum mechanical
methods, particularly Density Functional Theory (DFT), offer a robust framework for these
predictions.[11][12]

The core principle is to first find the minimum energy conformation of the molecule. From this
optimized geometry, vibrational frequencies can be calculated. These frequencies are the key
to determining thermodynamic properties via statistical mechanics.

Conceptual Protocol: DFT-Based Thermodynamic Property Prediction

e Structure Optimization: The 3D structure of 1,2-Dichloro-3-ethylbenzene is built in silico. A
geometry optimization calculation is performed (e.g., using the B3LYP functional with a 6-
311++G** basis set) to find the lowest energy conformation. This choice of functional and
basis set represents a well-established compromise between accuracy and computational
cost for organic molecules containing halogens.[11]
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* Frequency Calculation: A vibrational frequency analysis is performed on the optimized
structure. The absence of imaginary frequencies confirms that the structure is a true energy

minimum.

+ Thermochemical Analysis: The computed vibrational frequencies, along with rotational and
translational contributions, are used within a statistical mechanics framework (often the rigid

rotor-harmonic oscillator approximation) to calculate:
o Enthalpy of Formation (AfH°)

o Standard Entropy (S°)

o Heat Capacity (Cp)

o Gibbs Free Energy of Formation (AfG®)

Diagram: Computational Prediction Workflow
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Caption: Conceptual workflow for predicting thermodynamic properties using DFT.

Applications and Scientific Relevance

The thermodynamic data of 1,2-Dichloro-3-ethylbenzene, whether determined experimentally
or computationally, has significant implications across multiple scientific domains.

Guiding Rational Drug Design

In medicinal chemistry, the optimization of a lead compound is a multidimensional challenge.
Thermodynamic data provides crucial guidance:

» Binding Affinity: The Gibbs free energy of binding (AG) is the ultimate determinant of binding
affinity. It is composed of both enthalpic (AH) and entropic (AS) contributions. A compound's
substituents directly modulate these contributions. For instance, the chloro- groups can form
halogen bonds or other specific interactions that are often enthalpically favorable, while the
ethyl group's conformational flexibility can have significant entropic consequences upon
binding.[4]

o Solubility and Permeability: The energy of solvation, a key thermodynamic parameter,
dictates a compound's solubility. Properties like the octanol-water partition coefficient (logP),
which is related to the Gibbs free energy of transfer between phases, are critical for
predicting a drug's ability to cross biological membranes.[10]

Environmental Fate and Transport Modeling

The distribution of a chemical in the environment is governed by its thermodynamic properties.
[13][14]

 Volatility: The vapor pressure, which can be calculated from the enthalpy of vaporization
using the Clausius-Clapeyron equation, determines how readily the compound will partition
from soil or water into the atmosphere.[8]

e Bioaccumulation: The tendency of a compound to accumulate in organisms is related to its
hydrophobicity, which is quantified by logP. A high potential for bioaccumulation is often
observed for chlorinated aromatic compounds.[8]
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Conclusion

1,2-Dichloro-3-ethylbenzene represents a compound of interest for which a complete
thermodynamic dataset is not yet experimentally available. This guide has consolidated the
known physical and thermodynamic properties and, more importantly, has provided robust,
field-proven frameworks for their determination through both experimental calorimetry and
computational DFT methods. For scientists in drug discovery, understanding these properties is
essential for optimizing molecular interactions and predicting ADME characteristics. For
environmental researchers, this data is fundamental to modeling the compound's transport and
persistence. The methodologies and principles outlined herein provide a clear path forward for
the comprehensive characterization of 1,2-Dichloro-3-ethylbenzene and similarly substituted
aromatic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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